molecular formula C11H22N2O2 B8556350 (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate

(R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate

Cat. No.: B8556350
M. Wt: 214.30 g/mol
InChI Key: IRQAVHKOEKPMFB-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by its unique structure, which includes a piperazine ring substituted with dimethyl groups and a 1,1-dimethylethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method is efficient and yields high purity products . Another common method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the consistent production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of (R)-tert-butyl 3,4-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl (3R)-3,4-dimethyl-1-piperazinecarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H22N2O2

Molecular Weight

214.30 g/mol

IUPAC Name

tert-butyl (3R)-3,4-dimethylpiperazine-1-carboxylate

InChI

InChI=1S/C11H22N2O2/c1-9-8-13(7-6-12(9)5)10(14)15-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m1/s1

InChI Key

IRQAVHKOEKPMFB-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl-3-methylpiperazine carboxylate (1.49 g, 7.45 mmol) and paraformaldehyde (1.12 g, 37.2 mmol) were dissolved in a mixture of MeOH and acetic acid (5:1) on molecular sieves. NaBCNH3 (1.88 g, 29.8 mmol) was added to the suspension at 25° C. The slurry was subsequently heated to 80° C. for 10 hr. Then the mixture was cooled, filtered, and concentrated. The residue was dissolved in dichloromethane and washed with saturated sodium bicarbonate. The organic solution was dried over Na2SO4, and concentrated to give a white oily (1.2 g, 90%). LC-MS (ESI) m/z: 215 (M+1)+.
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1.49 g
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

3-Methylpiperazine-1-carboxylic acid tert-butyl ester (5.70 g) obtained from Referential Example 82 was dissolved in methanol (100 mL). To the resultant solution, 10% palladium-carbon (0.59 g), 35% aqueous formalin (9.7 mL), and 1M HCl in ethanol (31.3 mL) were added at room temperature, followed by stirring in a hydrogen atmosphere for 15 hours. After the system was purged with nitrogen, insoluble matter was filtered off, and the solvent of the filtrate was evaporated under reduced pressure. To the residue, chloroform-methanol (9%) was added, and the resultant mixture was alkalinized through addition of aqueous sodium hydroxide, followed by partition. The aqueous layer was extracted with chloroform-methanol (9%). The organic layers were combined and washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure, and the residue was purified through silica gel column chromatography (chloroform-methanol), to thereby give the title compound as an oily product (3.10 g, 51%).
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5.7 g
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9.7 mL
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31.3 mL
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palladium-carbon
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0.59 g
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100 mL
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Yield
51%

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